4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid
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Overview
Description
4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-b]pyridazinyl group, a tetrahydro-2H-pyran-4-ylamino group, and a butanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, followed by the introduction of the tetrahydro-2H-pyran-4-ylamino group. The final step involves the coupling of the phenylamino and butanoic acid moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted phenylamino derivatives.
Scientific Research Applications
4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazinyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydro-2H-pyran-4-ylamino group may enhance the compound’s binding affinity and specificity, while the butanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoate
- 4-Oxo-4-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N5O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N5O4/c27-20(7-8-21(28)29)24-15-3-1-14(2-4-15)17-13-22-19-6-5-18(25-26(17)19)23-16-9-11-30-12-10-16/h1-6,13,16H,7-12H2,(H,23,25)(H,24,27)(H,28,29) |
InChI Key |
BKNNAPVJILMAST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)NC(=O)CCC(=O)O)C=C2 |
Origin of Product |
United States |
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